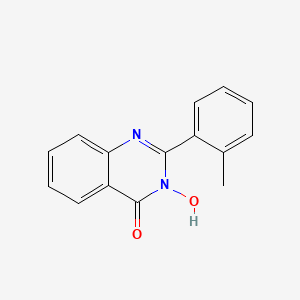

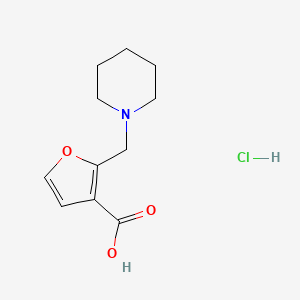

![molecular formula C17H14O6 B2847176 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid CAS No. 1144478-76-1](/img/structure/B2847176.png)

5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a useful research compound. Its molecular formula is C17H14O6 and its molecular weight is 314.293. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Oxidation: It can undergo oxidation at the furoic acid moiety, often using reagents like potassium permanganate or hydrogen peroxide, resulting in decarboxylation.

Reduction: The carbonyl groups in the chromene ring can be reduced using hydride donors such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of the chromene, particularly in positions activated by electron-withdrawing groups. These reactions produce derivatives that can be further investigated for their unique properties.

4. Scientific Research Applications: This compound’s distinctive structure makes it valuable in:

Chemistry: As a precursor for synthesizing complex organic molecules.

Biology: Potential as a fluorescent marker due to the chromene moiety.

Medicine: Studied for anti-inflammatory and antioxidant activities given the bioactive nature of the chromene and furoic acid components.

Industry: Usage in producing advanced materials with specific properties like UV-absorption.

5. Mechanism of Action: The compound’s effects are mediated through several pathways:

Biological Interactions: The chromene moiety can interact with cellular components, modulating oxidative stress responses.

Molecular Targets: Likely targets include enzymes involved in oxidation-reduction processes, potentially affecting cellular metabolism and signaling pathways. This combination of activities can make it a potent therapeutic agent or a valuable biochemical tool.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds like 4-methylumbelliferone and furfural derivatives share structural similarities but differ in their specific functional groups.

Uniqueness: The integration of the chromene and furoic acid into a single molecule provides a unique set of properties, such as enhanced biological activity and specific reactivity patterns that aren’t typically seen in its individual components.

This gives a comprehensive picture of 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, highlighting its preparation, reactivity, and diverse applications. Hope you find this insightful!

Eigenschaften

IUPAC Name |

5-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-9-7-15(18)23-16-10(2)13(6-4-12(9)16)21-8-11-3-5-14(22-11)17(19)20/h3-7H,8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOYJILMBCRUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2847094.png)

![4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2847097.png)

![N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2847099.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2847101.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2847102.png)

![3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2847107.png)

![Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2847109.png)

![4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol](/img/structure/B2847111.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2847114.png)